molecular formula C22H40Br4O2 B14536605 9,10-Dibromooctadecyl 2,3-dibromobutanoate CAS No. 62285-05-6

9,10-Dibromooctadecyl 2,3-dibromobutanoate

Cat. No.: B14536605
CAS No.: 62285-05-6
M. Wt: 656.2 g/mol
InChI Key: RZTSKWFQWWIWIF-UHFFFAOYSA-N
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Description

9,10-Dibromooctadecyl 2,3-dibromobutanoate is a brominated organic compound It is characterized by the presence of bromine atoms at specific positions on its carbon chain, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dibromooctadecyl 2,3-dibromobutanoate typically involves the bromination of octadecyl butanoate derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and specific solvents can optimize the reaction efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,10-Dibromooctadecyl 2,3-dibromobutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to break down the carbon chain.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction reactions typically produce de-brominated hydrocarbons.

Scientific Research Applications

9,10-Dibromooctadecyl 2,3-dibromobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Materials Science: The compound’s brominated structure makes it useful in the development of flame retardants and other specialty materials.

    Biology and Medicine:

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dibromooctadecyl 2,3-dibromobutanoate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their chemical and physical properties. The specific pathways involved depend on the context of its application, such as in organic synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dibromoanthracene: Another brominated compound with applications in organic electronics and materials science.

    Dibromobutane: A simpler brominated hydrocarbon used in organic synthesis.

Properties

CAS No.

62285-05-6

Molecular Formula

C22H40Br4O2

Molecular Weight

656.2 g/mol

IUPAC Name

9,10-dibromooctadecyl 2,3-dibromobutanoate

InChI

InChI=1S/C22H40Br4O2/c1-3-4-5-6-9-12-15-19(24)20(25)16-13-10-7-8-11-14-17-28-22(27)21(26)18(2)23/h18-21H,3-17H2,1-2H3

InChI Key

RZTSKWFQWWIWIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCCOC(=O)C(C(C)Br)Br)Br)Br

Origin of Product

United States

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